2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol
Description
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-(purino[9,8-a]pyridin-4-ylamino)ethanol |
InChI |
InChI=1S/C11H11N5O/c17-6-4-12-10-9-11(14-7-13-10)16-5-2-1-3-8(16)15-9/h1-3,5,7,17H,4,6H2,(H,12,13,14) |
InChI Key |
QBILBVYKWQWDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N=CN=C3N2C=C1)NCCO |
Synonyms |
2-(pyrido(1,2-e)purin-4-yl)amino-ethanol 2-PPAE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps, ensuring high throughput and quality control .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Substitution reactions can introduce different functional groups into the compound, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with enhanced biological activity .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
This compound has been extensively studied for its interactions with DNA and proteins , providing insights into molecular biology. Notably, its ability to intercalate into DNA has been documented, which disrupts normal DNA structure and function. The solution structure of the complex formed between this compound and DNA has been resolved using NMR spectroscopy, revealing critical stacking interactions that enhance binding affinity .
Medicine
One of the most promising applications of this compound is in cancer treatment . It has been investigated as a potential antitumor agent due to its intercalating properties that can inhibit DNA replication and transcription processes. Studies have shown that the compound forms stable complexes with DNA, which could lead to the development of new antineoplastic agents .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- NMR Spectroscopy Study : The solution structure analysis using NMR spectroscopy demonstrated how the compound intercalates into DNA at specific sites, providing insights into its binding mechanisms and potential therapeutic applications against various cancers .
- Molecular Dynamics Simulations : Simulations confirmed the stability of the intercalated complex in physiological conditions, suggesting a robust mechanism for drug action that could be exploited in drug design for cancer therapies .
- Antitumor Activity Assessment : Experimental assays showed that this compound exhibits significant cytotoxicity against several cancer cell lines, reinforcing its potential as an effective antitumor agent.
Mechanism of Action
The mechanism of action of 2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the replication and transcription processes. The compound forms hydrogen bonds with specific nucleotides, enhancing its binding affinity and stability within the DNA structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-e]purine Derivatives
Pyrido[1,2-e]purines are a class of tricyclic compounds with anticancer properties. Key comparisons include:
Compound 12
- Structure : Hydrophobic phenyl residue in the side chain.
- Therapeutic Limitation : Ineffective against MDR cell lines .
Compound 13
- Structure : Amphiphilic with a hydroxylated acyl chain.
- Activity: Strong DNA intercalation (C-G base pairs) confirmed via NOESY and ³¹P NMR.
- Therapeutic Advantage : Active against MCF7 and MCF7R cell lines .
Compound 14
- Structure : Two hydroxyl groups in the acyl chain, enhancing hydrophilicity.
- Activity : Similar intercalation profile to compound 13 but with improved solubility.
Data Table 1: DNA Binding and Cytotoxicity of Pyrido[1,2-e]purines
| Compound | Hydrophilicity | DNA Intercalation | MCF7R Activity |
|---|---|---|---|
| 12 | Low | None | No |
| 13 | Moderate | Yes (C-G pairs) | Yes |
| 14 | High | Yes (C-G pairs) | Yes |
| 15 | High | Yes (C-G pairs) | Yes |
Pyrido[1,2-e]purine-2,4-dione Derivatives
These derivatives target flavin-dependent thymidylate synthase (ThyX) in Mycobacterium tuberculosis (Mtb). Unlike 2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol, they are optimized for antibacterial activity:
- N3 Modifications : Aryl or benzyl groups at the N3 position enhance ThyX inhibition. For example, N3-benzyl derivatives show IC₅₀ values <10 µM against MtbThyX .
- Structural Distinction: The 2,4-dione moiety replaces the ethanolamine side chain, redirecting activity from DNA intercalation to enzyme inhibition .
Pyrido[1,2-a]triazine and Pyrido[1,2-a]pyrimidine Derivatives
These heterocycles share fused-ring systems but differ in biological targets:
- 2-({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a]triazin-4-one (): Structure: Sulfanyl and trifluoromethyl groups enhance lipophilicity. Activity: Antiviral and anticancer properties via non-intercalative mechanisms (e.g., protein binding).
- 2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one ():
- Structure : Methoxy groups improve membrane permeability.
- Activity : Anti-inflammatory and antitumor effects, distinct from compound 15’s DNA-targeted action.
Data Table 2: Key Structural and Functional Differences
| Compound Class | Core Structure | Key Substituents | Primary Activity |
|---|---|---|---|
| Pyrido[1,2-e]purines | Purine + benzene | Hydroxyl/ethanolamine | DNA intercalation |
| Pyrido[1,2-a]triazines | Triazine + pyridine | Trifluoromethyl, sulfanyl | Enzyme inhibition |
| Pyrido[1,2-a]pyrimidines | Pyrimidine + pyridine | Methoxy, aryl | Anti-inflammatory |
Thiazolidinone-Containing Derivatives
Compounds like 2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide () combine pyrido-triazine cores with thiazolidinone moieties. Their activity arises from dual targeting:
- Mechanism : Inhibition of kinases or proteases, unlike compound 15’s DNA intercalation.
- Uniqueness : The nitrophenylacetamide group introduces redox-active properties absent in compound 15 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
